molecular formula C17H19BrFN3O B12238090 2-({1-[(4-Bromo-2-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine

2-({1-[(4-Bromo-2-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine

Cat. No.: B12238090
M. Wt: 380.3 g/mol
InChI Key: MRRWAQQVKABSCQ-UHFFFAOYSA-N
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Description

2-({1-[(4-Bromo-2-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety, which is further functionalized with a bromo-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-Bromo-2-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-Bromo-2-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

2-({1-[(4-Bromo-2-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({1-[(4-Bromo-2-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[(4-Bromo-2-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19BrFN3O

Molecular Weight

380.3 g/mol

IUPAC Name

2-[1-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine

InChI

InChI=1S/C17H19BrFN3O/c1-12-9-20-17(21-10-12)23-15-4-6-22(7-5-15)11-13-2-3-14(18)8-16(13)19/h2-3,8-10,15H,4-7,11H2,1H3

InChI Key

MRRWAQQVKABSCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)CC3=C(C=C(C=C3)Br)F

Origin of Product

United States

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